molecular formula C18H15ClN2O2 B14864383 1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14864383
M. Wt: 326.8 g/mol
InChI Key: HCTXPOGSSRNEKE-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group and a 4-chlorophenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzyl hydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is typically maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or alcohols.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, which can influence the compound’s binding affinity and specificity. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Contains an additional chlorine substituent, potentially altering its chemical properties and applications.

Uniqueness

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. The presence of both a 4-methylbenzyl and a 4-chlorophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)11-21-17(18(22)23)10-16(20-21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,22,23)

InChI Key

HCTXPOGSSRNEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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